TPPC

Self-assembly Nanoparticle Formulation

Researchers seeking to integrate photodynamic therapy with immunotherapy face the challenge of agents that lack self-assembly and fail to induce robust immunogenic cell death (ICD). TPPC addresses these limitations as a single-molecule conjugate: - Dual-action photosensitizer & ICD inducer for converting 'cold' tumors to 'hot'. - Self-assembles into carrier-free nanoparticles, eliminating excipient toxicity. - Cholesterol anchor enhances membrane interaction & cellular uptake. Supplied with ≥98% purity and full analytical documentation. Ideal for in vitro/in vivo lung cancer models combining PDT with anti-PD-1/PD-L1 antibodies.

Molecular Formula C75H79N5O3
Molecular Weight 1098.5 g/mol
Cat. No. B12378427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPPC
Molecular FormulaC75H79N5O3
Molecular Weight1098.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)NC5=CC=C(C=C5)C6=C7C=CC(=N7)C(=C8C=CC(=C(C9=NC(=C(C1=CC=C6N1)C1=CC=CC=C1)C=C9)C1=CC=CC=C1)N8)C1=CC=CC=C1)C)C
InChIInChI=1S/C75H79N5O3/c1-47(2)16-15-17-48(3)57-30-31-58-56-29-26-53-46-55(42-44-74(53,4)59(56)43-45-75(57,58)5)83-69(82)41-40-68(81)76-54-27-24-52(25-28-54)73-66-38-36-64(79-66)71(50-20-11-7-12-21-50)62-34-32-60(77-62)70(49-18-9-6-10-19-49)61-33-35-63(78-61)72(51-22-13-8-14-23-51)65-37-39-67(73)80-65/h6-14,18-28,32-39,47-48,55-59,77,80H,15-17,29-31,40-46H2,1-5H3,(H,76,81)/t48-,55+,56+,57-,58+,59+,74+,75-/m1/s1
InChIKeyQFSLXZNVVQUXSS-WHAJWWRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TPPC Procurement and Technical Specifications


The compound with the IUPAC name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate, also known as TPPC, is a synthetic porphyrin-cholesterol conjugate . It is characterized by the molecular formula C75H79N5O3 and a molecular weight of 1098.46 g/mol . This conjugate is primarily investigated for its application in photodynamic immunotherapy, particularly for sensitizing cancer cells to immune checkpoint inhibitors (ICIs) and inducing immunogenic cell death [1]. Its amphiphilic nature, derived from the hydrophobic cholesterol moiety and the porphyrin core, enables it to self-assemble into nanoparticles in aqueous environments without the need for additional surfactants or polymers [1].

Why TPPC Resists Generic Substitution


Generic substitution with other porphyrin derivatives or simple cholesterol esters is not scientifically justifiable due to TPPC's unique bifunctional molecular architecture. TPPC is not merely a mixture of cholesterol and porphyrin; it is a single covalent conjugate that exhibits emergent properties not present in either component alone [1]. Specifically, its design enables a dual mechanism of action: it functions as a potent photosensitizer for photodynamic therapy (PDT) while its cholesterol domain facilitates spontaneous self-assembly into stable nanoparticles, promoting enhanced cellular uptake and immunogenic cell death [1]. This contrasts sharply with conventional photosensitizers like Photofrin, which are mixtures of porphyrin oligomers and require formulation for administration, and with unconjugated porphyrins, which lack the inherent membrane-anchoring and self-assembly properties that are critical to TPPC's enhanced therapeutic synergy with immune checkpoint inhibitors [2]. Substituting TPPC with a generic porphyrin would fail to replicate this integrated PDT-immunotherapy approach and its demonstrated efficacy in sensitizing tumors to ICIs [1].

TPPC Performance Evidence Guide


Excipient-Free Self-Assembly into Nanoparticles

TPPC, as a single-component amphiphile, can self-assemble into stable nanoparticles in aqueous solution without the need for surfactants or amphiphilic polymers [1]. In contrast, the formation of stable nanoparticles from clinically used porphyrins like Photofrin or from other porphyrin-lipid conjugates often requires complex formulation processes with excipients to achieve colloidal stability and prevent aggregation [2].

Self-assembly Nanoparticle Formulation

High Nanoparticle Stability via Low CMC

A structurally related porphyrin-cholesterol conjugate, which serves as an analog for TPPC, forms micelles with an unusually low critical micelle concentration (CMC) of 11 nM, indicating exceptional stability [1]. This high stability is inferred to be a class-level property of cholesterol-anchored porphyrin conjugates and contrasts with typical micelles formed from small-molecule surfactants, which generally have CMCs in the micromolar to millimolar range [2].

Nanoparticle stability Critical Micelle Concentration CMC

Comparative Singlet Oxygen Quantum Yields

While the precise singlet oxygen quantum yield (ΦΔ) for TPPC is not available in the current literature, data for the class of porphyrin-based photosensitizers shows a range of values. For instance, Photofrin, a first-generation clinical photosensitizer, has a reported ΦΔ of approximately 0.56 [1]. More advanced photosensitizers like the benzoporphyrin derivative (BPD) have a higher ΦΔ of 0.76 [1]. TPPC, as a porphyrin derivative, is expected to possess a ΦΔ within this functional range, but its differentiation lies not solely in this metric but in its integrated self-assembly and immunotherapy-sensitizing properties.

Singlet oxygen quantum yield Photodynamic therapy PDT

TPPC Research and Industrial Applications


Photodynamic Immunotherapy in Lung Cancer

TPPC is specifically designed for use in combination with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies for lung cancer research [1]. Its ability to induce immunogenic cell death (ICD) makes it a superior candidate for studies aiming to convert 'cold' tumors into 'hot' ones that are more susceptible to immunotherapy, a feature not provided by conventional photosensitizers. Researchers should prioritize TPPC when investigating mechanisms of synergistic PDT-immunotherapy combinations in both in vitro and in vivo lung cancer models [1].

Excipient-Free Self-Assembled Nanomedicines

TPPC's inherent ability to self-assemble into nanoparticles without the need for surfactants or polymers simplifies the development of nanomedicine formulations [2]. This property is crucial for reducing potential toxicity from formulation excipients and for achieving high drug-loading content. TPPC is an ideal lead compound for research programs focused on creating 'carrier-free' nanodrugs, where the therapeutic agent itself forms the nanostructure, thereby enhancing the overall therapeutic index and safety profile [2].

Membrane Anchoring and Lipid Nanoparticle Interactions

The cholesterol moiety in TPPC acts as a highly effective membrane anchor, enabling detailed studies of nanoparticle interaction, fusion, and disassembly at lipid interfaces [3]. Researchers can utilize TPPC-based self-assembled nanoparticles (SANs) as a model system to investigate fundamental biophysical processes, such as multivalent binding and the role of cholesterol in membrane trafficking. This application is distinct from using simple porphyrins, which would not replicate the specific, cholesterol-driven interactions with lipid bilayers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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